![molecular formula C30H24Si B12556546 Dimethylbis[4-(phenylethynyl)phenyl]silane CAS No. 172874-38-3](/img/structure/B12556546.png)
Dimethylbis[4-(phenylethynyl)phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis[4-(phenylethynyl)phenyl]silane is an organosilicon compound with the molecular formula C30H24Si It is characterized by the presence of two phenylethynyl groups attached to a silicon atom, which is also bonded to two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylbis[4-(phenylethynyl)phenyl]silane can be synthesized through a multi-step process involving the reaction of phenylacetylene with dimethyldichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis[4-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups.
Substitution: The silicon atom can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Halogenated silanes.
Aplicaciones Científicas De Investigación
Dimethylbis[4-(phenylethynyl)phenyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of dimethylbis[4-(phenylethynyl)phenyl]silane involves its interaction with various molecular targets and pathways. The phenylethynyl groups can participate in π-π interactions with aromatic systems, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethynyltrimethylsilane: Contains a single phenylethynyl group attached to a silicon atom with three methyl groups.
Diphenylethynylsilane: Contains two phenylethynyl groups attached to a silicon atom without additional methyl groups.
Uniqueness
Dimethylbis[4-(phenylethynyl)phenyl]silane is unique due to the presence of two phenylethynyl groups and two methyl groups attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
172874-38-3 |
|---|---|
Fórmula molecular |
C30H24Si |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
dimethyl-bis[4-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C30H24Si/c1-31(2,29-21-17-27(18-22-29)15-13-25-9-5-3-6-10-25)30-23-19-28(20-24-30)16-14-26-11-7-4-8-12-26/h3-12,17-24H,1-2H3 |
Clave InChI |
GXGASOOZBSKBIW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)C#CC2=CC=CC=C2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)


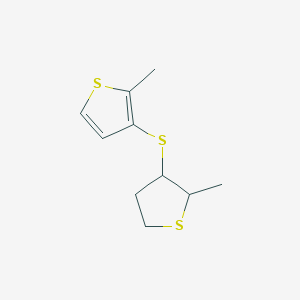
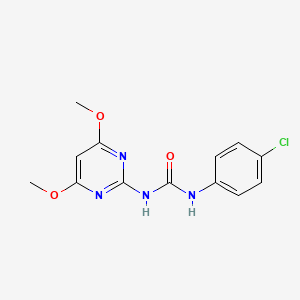
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
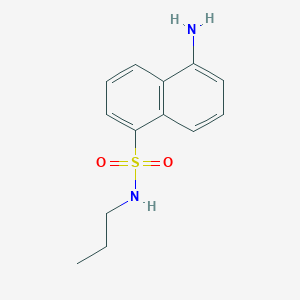


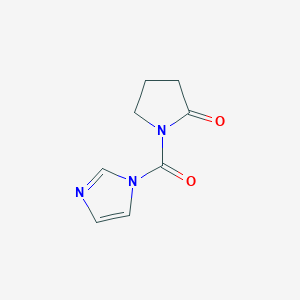
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
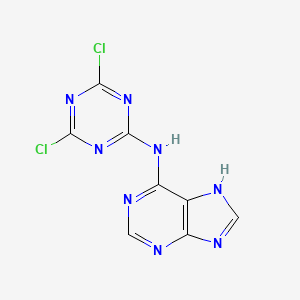

![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
